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Compound of Interest

Compound Name: 2-Aminothiazolo[5,4-b]pyridine

Cat. No.: B1330656 Get Quote

An In-Depth Technical Guide to 2-
Aminothiazolo[5,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Aminothiazolo[5,4-
b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. It details the

molecule's chemical identity, physicochemical properties, a representative synthetic protocol,

and its role within a key biological signaling pathway.

Chemical Structure and IUPAC Name
2-Aminothiazolo[5,4-b]pyridine is a fused heterocyclic system where a thiazole ring is

annulated to a pyridine ring. The amine substituent is located at the 2-position of the thiazole

moiety.

IUPAC Name:[1][2]thiazolo[5,4-b]pyridin-2-amine

CAS Number: 31784-70-0

Molecular Formula: C₆H₅N₃S

Caption: Chemical structure of[1][2]thiazolo[5,4-b]pyridin-2-amine.
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Physicochemical Properties
Quantitative data for this specific molecule is limited in publicly available literature. The table

below summarizes core identifiers and predicted properties. For context, experimental data for

the related, unsubstituted thiazolo[4,5-b]pyridine scaffold shows a LogP of 2.28 and water

solubility of 49 mg/L.[3]

Property Value Source

Molecular Formula C₆H₅N₃S [4]

Molecular Weight 151.19 g/mol [4]

CAS Number 31784-70-0 [4]

Predicted LogP 1.1 PubChem (CID 349635)

Predicted TPSA 81.9 Å² PubChem (CID 349635)

Predicted H-Bond Donors 1 PubChem (CID 349635)

Predicted H-Bond Acceptors 4 PubChem (CID 349635)

Note: Predicted values are computationally derived and should be confirmed experimentally.

Experimental Protocols
General Synthesis via Cyclization
The synthesis of the 2-aminothiazolo[5,4-b]pyridine scaffold can be achieved via a one-step

cyclization reaction.[5] The following protocol is a representative method based on the reaction

between a substituted aminopyridine and thiourea.

Reaction Scheme: 3-amino-2-chloropyridine reacts with thiourea, followed by an intramolecular

cyclization and elimination to yield the target compound.

Materials:

3-Amino-2-chloropyridine

Thiourea
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Solvent (e.g., Sabinene, DMF, or Ethanol)[5]

Base (optional, for scavenging HCl)

Procedure:

In a sealed reaction vessel, dissolve 3-amino-2-chloropyridine (1.0 eq) in the chosen solvent

(e.g., Sabinene).[5]

Add thiourea (1.0 to 1.2 eq) to the solution.

Heat the reaction mixture. Optimal conditions may vary, but heating at temperatures around

130 °C for several hours (e.g., 2-4 hours) has been shown to be effective for similar

syntheses, particularly under microwave irradiation.[5]

Monitor the reaction progress using Thin Layer Chromatography (TLC). The product is often

less soluble than the reactants and may precipitate from the solution upon formation.[5]

Upon completion, allow the mixture to cool to room temperature.

Collect the precipitated product by filtration.

Wash the collected solid with a suitable solvent (e.g., ethyl acetate or ethanol) to remove any

unreacted starting materials and impurities.[5]

Dry the product under vacuum.

Further purification can be achieved by recrystallization from an appropriate solvent system if

required.

Mechanism Workflow: The reaction proceeds through the formation of a thiourea intermediate,

where the amino group of the pyridine attacks the thiourea. The tautomeric thiol form then

displaces the chlorine atom in an intramolecular nucleophilic substitution to form the fused

thiazole ring.[5]
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Start Materials:
3-Amino-2-chloropyridine

+ Thiourea

Dissolve in
Sabinene Solvent

Heat Reaction
(e.g., 130°C, Microwave)

Intermediate Formation
(Thiourea Adduct)

Intramolecular Cyclization
(Thiol displaces Cl⁻) Cool Mixture Filter Precipitate Wash Solid

(e.g., Ethyl Acetate)
Final Product:

[1,3]thiazolo[5,4-b]pyridin-2-amine

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound.

Biological Signaling Pathway: PDE5 Inhibition
Derivatives of 2-aminothiazole are recognized for their wide range of biological activities.

Notably, aminothiazole scaffolds fused with pyridine analogs have been designed and

investigated as potent inhibitors of Phosphodiesterase type 5 (PDE5), an enzyme crucial in

regulating cellular levels of cyclic guanosine monophosphate (cGMP).

The signaling pathway is initiated by nitric oxide (NO), which stimulates guanylate cyclase (GC)

to convert guanosine triphosphate (GTP) into cGMP. Elevated cGMP levels activate protein

kinase G (PKG), leading to a cascade that results in smooth muscle relaxation and

vasodilation. The action of cGMP is terminated by its degradation into GMP by the PDE5

enzyme. As a PDE5 inhibitor, 2-aminothiazolo[5,4-b]pyridine or its derivatives would block

this degradation, thereby prolonging the vasodilatory effects of cGMP.

Caption: Role of 2-Aminothiazolo[5,4-b]pyridine as a PDE5 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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